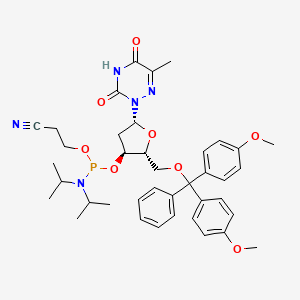
6-Azathymidine CEP
概要
説明
6-Azathymidine is a nucleoside analogue where the thymine base is replaced by a 1,2,4-triazine ring. This modification results in unique chemical and biological properties, making it a compound of interest in medicinal chemistry and antiviral research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azathymidine typically involves the transdeoxyribosylation of 6-azathymine. This process can be carried out using a bacterial subcellular system, where the 6-azathymine is converted to 6-Azathymidine . Another method involves the chemical synthesis of 6-azathymidine from 6-azathymine through a series of steps including protection, glycosylation, and deprotection .
Industrial Production Methods
Industrial production of 6-Azathymidine may involve microbial fermentation processes, similar to those used for other nucleoside analogues. This method leverages the efficiency of microbial systems to produce the compound in large quantities .
化学反応の分析
Types of Reactions
6-Azathymidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the triazine ring or the sugar moiety.
Substitution: Substitution reactions can occur at the nitrogen atoms of the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various derivatives of 6-Azathymidine, such as thionucleosides and other modified nucleosides .
科学的研究の応用
Cancer Research
In cancer research, 6-Azathymidine has been explored for its cytotoxic effects on various cancer cell lines. Studies have shown that it can induce apoptosis (programmed cell death) in tumor cells by disrupting their DNA synthesis pathways. This property makes it a potential candidate for developing new chemotherapeutic agents. For instance:
-
Case Study: Breast Cancer
A study demonstrated that 6-Azathymidine significantly reduced cell viability in breast cancer cell lines, suggesting its potential use as an adjunct therapy in breast cancer treatment . - Table 1: Effects of 6-Azathymidine on Cancer Cell Lines
| Cell Line Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.8 | Inhibition of DNA synthesis |
| A549 (Lung Cancer) | 3.9 | Cell cycle arrest |
Antiviral Applications
The compound has also been investigated for its antiviral properties, particularly against viruses that rely on host cell machinery for replication. Preliminary findings suggest that 6-Azathymidine may inhibit viral replication by interfering with the synthesis of viral nucleic acids.
- Case Study: HIV
Research has indicated that 6-Azathymidine may exhibit inhibitory effects on HIV replication in vitro, potentially serving as a lead compound for developing new antiretroviral therapies .
Genetic Research
In molecular biology, 6-Azathymidine is used as a biochemical tool to study nucleic acid metabolism and the mechanisms underlying DNA repair and replication processes. It serves as a substrate for various enzymatic reactions and is instrumental in elucidating the roles of specific enzymes involved in nucleotide metabolism.
作用機序
6-Azathymidine exerts its effects by inhibiting viral DNA synthesis. It is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication. The compound does not rely on viral thymidine kinase for activation, suggesting an alternative metabolic activation pathway .
類似化合物との比較
Similar Compounds
6-Azauridine: Another azapyrimidine nucleoside with antiviral properties.
5-Azacytidine: A nucleoside analogue used in the treatment of myelodysplastic syndrome and acute myeloid leukemia.
Uniqueness
6-Azathymidine is unique due to its ability to retain antiviral activity against thymidine kinase-deficient strains of viruses, unlike other nucleoside analogues that lose activity in such conditions .
特性
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-methyl-3,5-dioxo-1,2,4-triazin-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H48N5O8P/c1-26(2)44(27(3)4)53(50-23-11-22-40)52-34-24-36(43-38(46)41-37(45)28(5)42-43)51-35(34)25-49-39(29-12-9-8-10-13-29,30-14-18-32(47-6)19-15-30)31-16-20-33(48-7)21-17-31/h8-10,12-21,26-27,34-36H,11,23-25H2,1-7H3,(H,41,45,46)/t34-,35+,36+,53?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJHIQBYUAHGJD-QMTPQUJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H48N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
745.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















